molecular formula C14H10F3N5O2S B1410549 ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate CAS No. 1823184-26-4

ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate

Cat. No. B1410549
CAS RN: 1823184-26-4
M. Wt: 369.32 g/mol
InChI Key: VICVXXQFAVQTLE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H10F3N5O2S and its molecular weight is 369.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate and its derivatives have been synthesized for various applications in scientific research. One method involves the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, showcasing the compound's utility in creating structurally diverse molecules. This process involves reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives (Mohamed, 2021).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activities of compounds derived from Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate. For instance, novel 1,2,4-triazoles starting from isonicotinic acid hydrazide were synthesized and showed promising antimicrobial activity (Bayrak et al., 2009).

Catalytic and Chemical Transformations

This compound is used in various catalytic and chemical transformations. For example, Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a precursor to Ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, demonstrates the compound's potential in synthesizing diverse chemical structures through reactions like Michael-like addition of secondary amines (Boy & Guernon, 2005).

Synthesis of Heterocycles

The compound is pivotal in the synthesis of diverse trifluoromethyl heterocycles. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate related to Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate, is used for synthesizing a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Application in Tuberculosis Research

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis GyrB, highlighting the compound's role in tuberculosis research (Jeankumar et al., 2013).

Drug Discovery and Development

The compound is utilized in drug discovery, specifically in synthesizing novel compounds with potential medicinal properties. For example, synthesis of novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives as promising anticancer agents showcases its application in developing new therapeutic agents (Nagender et al., 2016).

properties

IUPAC Name

ethyl 2-[3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c1-2-24-13(23)9-5-25-12(21-9)11-10(22-7-18-6-20-22)3-8(4-19-11)14(15,16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVXXQFAVQTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=N2)C(F)(F)F)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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